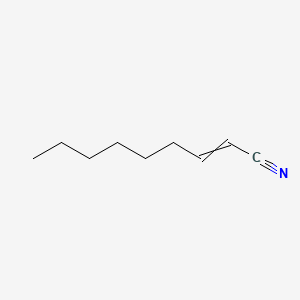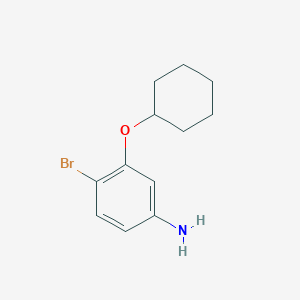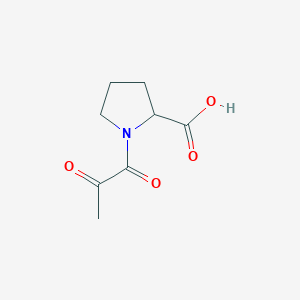
4-Butoxyphenyl 4-hexylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-N-Butyloxyphenyl 4-N-hexylbenzoate: is a chemical compound with the molecular formula C23H30O3 and a molecular weight of 354.48 g/mol . It is also known by its IUPAC name, (4-butoxyphenyl) 4-hexylbenzoate . This compound is primarily used in the field of liquid crystals, where it serves as a monomer in the synthesis of liquid crystal polymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-Butyloxyphenyl 4-N-hexylbenzoate typically involves the esterification of 4-hexylbenzoic acid with 4-butoxyphenol . The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane for several hours .
Industrial Production Methods
In an industrial setting, the production of 4-N-Butyloxyphenyl 4-N-hexylbenzoate may involve continuous flow processes to enhance efficiency and yield . The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4-N-Butyloxyphenyl 4-N-hexylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and phenols.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4) .
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) and nitric acid (HNO3) .
Major Products
Wissenschaftliche Forschungsanwendungen
4-N-Butyloxyphenyl 4-N-hexylbenzoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of liquid crystal polymers.
Biology: Employed in the study of cell membrane dynamics due to its liquid crystalline properties.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the manufacture of display technologies such as liquid crystal displays (LCDs).
Wirkmechanismus
The mechanism of action of 4-N-Butyloxyphenyl 4-N-hexylbenzoate is primarily related to its liquid crystalline properties . The compound can align in specific orientations under the influence of an electric field, making it useful in display technologies . The molecular targets and pathways involved include interactions with other liquid crystal molecules and alignment layers in LCDs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-N-Butyloxyphenyl 4-N-pentylbenzoate
- 4-N-Butyloxyphenyl 4-N-octylbenzoate
- 4-N-Butyloxyphenyl 4-N-decylbenzoate
Uniqueness
Compared to similar compounds, 4-N-Butyloxyphenyl 4-N-hexylbenzoate offers a unique balance of thermal stability and liquid crystalline properties . Its specific alkyl chain length provides optimal alignment and phase transition temperatures, making it particularly suitable for high-performance LCD applications .
Eigenschaften
Molekularformel |
C23H30O3 |
|---|---|
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
(4-butoxyphenyl) 4-hexylbenzoate |
InChI |
InChI=1S/C23H30O3/c1-3-5-7-8-9-19-10-12-20(13-11-19)23(24)26-22-16-14-21(15-17-22)25-18-6-4-2/h10-17H,3-9,18H2,1-2H3 |
InChI-Schlüssel |
DFHWCSVHLVOKND-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![13,27-Dimethoxy-7-methyl-15,29,31-trioxa-7,22-diazaoctacyclo[19.9.3.216,19.14,30.110,14.03,8.025,33.028,32]heptatriaconta-1(30),2,4(34),10(37),11,13,16,18,25,27,32,35-dodecaene](/img/structure/B12090397.png)
![6-fluoro-1'-methyl-[3,4'-bipyridin]-2'(1'H)-one](/img/structure/B12090401.png)


![4-[(2-Chloroethyl)amino]phenol](/img/structure/B12090411.png)




![(R)-3-amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one](/img/structure/B12090438.png)


